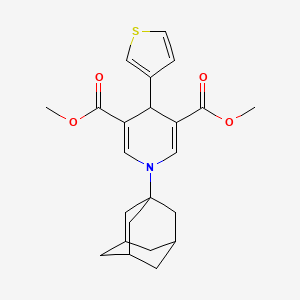
dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (DMAPT) is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound, parthenolide, which is found in feverfew plants.
作用机制
Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts by inhibiting the activity of NF-κB, which is involved in the regulation of genes that promote cell survival, proliferation, and inflammation. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the accumulation of IκBα and the inhibition of NF-κB activity. This results in the downregulation of NF-κB target genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for metastasis.
实验室实验的优点和局限性
One advantage of dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its specificity for NF-κB inhibition, which makes it a promising therapeutic agent for cancer and inflammatory diseases. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could enhance the efficacy of these treatments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential.
未来方向
For dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate research include the development of more efficient synthesis methods and formulations for in vivo administration. In addition, further studies are needed to determine the optimal dose and treatment schedule for this compound in different cancer types and stages. This compound could also be combined with other anti-cancer agents to enhance its efficacy and reduce toxicity. Finally, the potential of this compound as an anti-inflammatory and anti-neurodegenerative agent should be further explored.
科学研究应用
Dimethyl 1-(1-adamantyl)-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory and anti-neurodegenerative agent.
属性
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-27-21(25)18-11-24(23-8-14-5-15(9-23)7-16(6-14)10-23)12-19(22(26)28-2)20(18)17-3-4-29-13-17/h3-4,11-16,20H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFKSKZRRFDOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OC)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



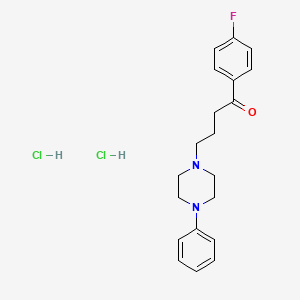
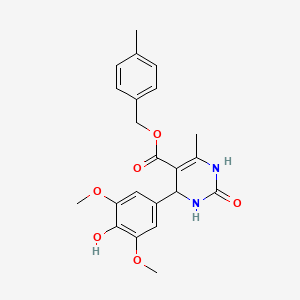
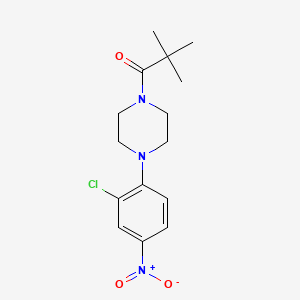
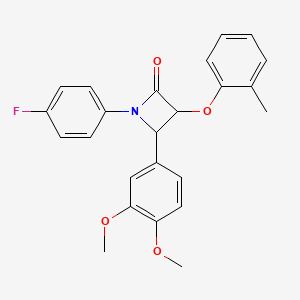
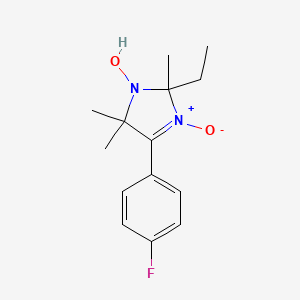
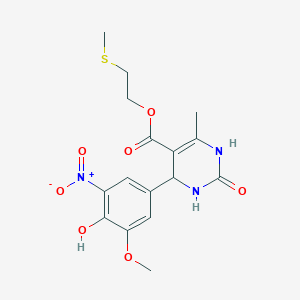
![4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3984858.png)
![N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3984860.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide](/img/structure/B3984874.png)
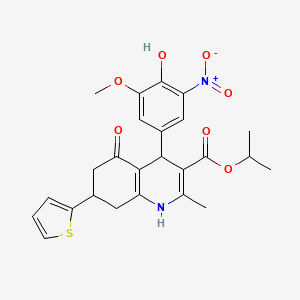
![(8R*,9aS*)-2-(2-cyclohex-1-en-1-ylethyl)-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3984893.png)

![2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B3984924.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3984933.png)